5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methylacetamido group, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.
Attachment of the N-Methylacetamido Group: The N-methylacetamido group can be introduced through an amide coupling reaction between the benzofuran derivative and N-methylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Coupling: The final step involves coupling the phenyl group to the benzofuran core through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
N-Methoxy-N-methylacetamide: A simple amide used in organic synthesis.
1-(2-Methoxy-5-nitrophenyl)-3-(4-(N-methylacetamido)phenyl)urea: A related compound with a similar structure but different functional groups.
Uniqueness
5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and its benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H22N2O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-16(28)27(2)19-11-9-18(10-12-19)26-25(29)23-21-15-20(30-3)13-14-22(21)31-24(23)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,26,29) |
InChI Key |
UGEKJYFKPHWVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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